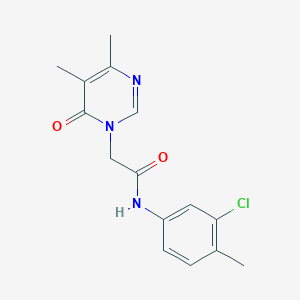![molecular formula C18H22N4O2 B2452170 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one CAS No. 2319809-25-9](/img/structure/B2452170.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is a complex organic compound, intriguing in both its structure and potential applications. Known for its bicyclic core and triazole moiety, this compound offers unique characteristics valuable across various fields of research and industry.
Méthodes De Préparation
Synthetic routes and reaction conditions: : The preparation of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one typically begins with the formation of the azabicyclic ring structure. This often involves a Diels-Alder reaction or similar cycloaddition strategy. Subsequently, the triazole ring is introduced via azide-alkyne cycloaddition (commonly known as the "click" reaction) under copper-catalyzed conditions. The final step incorporates the o-tolyloxy group through etherification reactions using appropriate base and solvent conditions.
Industrial production methods: : Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. This usually entails fine-tuning temperature, pressure, and concentration parameters. Continuous flow processes may be employed to improve efficiency and consistency in large-scale operations.
Analyse Des Réactions Chimiques
Types of reactions it undergoes
Oxidation and Reduction: : This compound can undergo oxidative and reductive transformations, typically involving changes at the azabicyclic core or triazole ring. For example, oxidation using strong oxidants can potentially introduce new functional groups.
Substitution: : The triazole ring and o-tolyloxy moiety make the compound susceptible to nucleophilic substitution reactions, often yielding derivatives with varied functional groups.
Common reagents and conditions: : Reagents like copper catalysts for the "click" reaction, bases such as potassium carbonate for etherification, and oxidants like potassium permanganate for oxidation are commonly employed.
Major products formed: : Reaction products largely depend on the specific reactions undertaken, but typical transformations could yield derivatives with altered electronic properties or additional functional groups for further application.
Applications De Recherche Scientifique
This compound finds utility in a multitude of scientific fields:
Chemistry: : As a versatile building block for synthesizing more complex molecules, particularly those incorporating heterocyclic structures.
Biology: : Its triazole moiety offers significant binding capabilities with biomolecules, making it a candidate for enzyme inhibition studies.
Industry: : Used in materials science for developing polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects often depends on its specific application. For instance, in biological contexts, the triazole ring can participate in hydrogen bonding and π-π interactions with biological targets, influencing enzyme activity or receptor binding. Its bicyclic structure contributes to its rigidity and spatial orientation, crucial for interactions with target molecules.
Comparaison Avec Des Composés Similaires
Comparing 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one to similar compounds:
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-ethanone: : Lacks the o-tolyloxy moiety, potentially reducing its binding affinity and versatility in chemical reactions.
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-2,3,4,5-tetrahydroazepin-2-yl)-2-(o-tolyloxy)ethan-1-one: : Differs in the ring structure, altering its spatial configuration and possibly its reactivity.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-4-2-3-5-17(13)24-10-18(23)22-14-6-7-15(22)9-16(8-14)21-12-19-11-20-21/h2-5,11-12,14-16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYCQBALSZHOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)
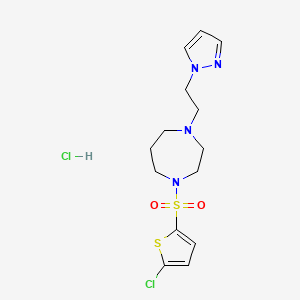
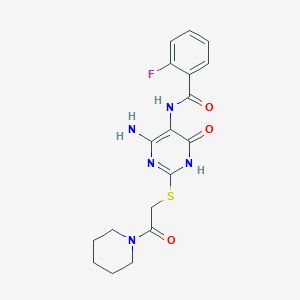
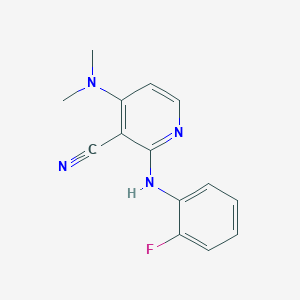
![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)

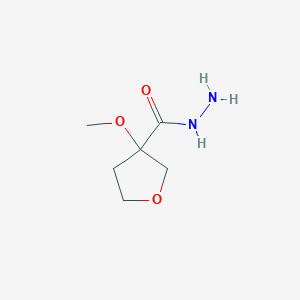
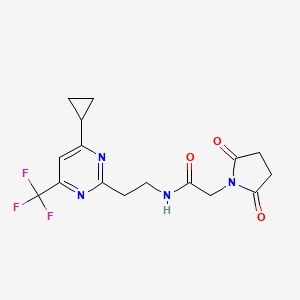
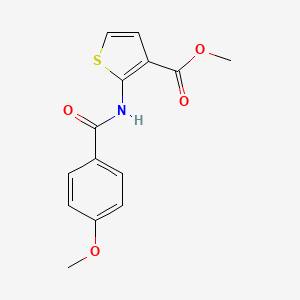
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B2452106.png)
![8-(2-((4-ethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452107.png)
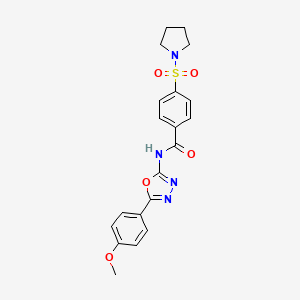
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2452109.png)
